5-(1-Methoxyvinyl)-1-methyl-1H-imidazole
Description
5-(1-Methoxyvinyl)-1-methyl-1H-imidazole is a substituted imidazole derivative characterized by a methoxyvinyl group at the C-5 position and a methyl group at the N-1 position. This compound is synthesized via palladium-catalyzed dehydrogenative alkenylation reactions, as demonstrated in studies where 5-(4-methoxyphenyl)-1-methyl-1H-imidazole reacts with styrene derivatives under Pd(II)/Cu(II) mediation . The methoxyvinyl substituent imparts unique electronic and steric properties, influencing reactivity in catalytic processes and interactions in biochemical systems. Its structural features, including the conjugated vinyl group and electron-donating methoxy moiety, make it a versatile intermediate for further functionalization in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(1-methoxyethenyl)-1-methylimidazole |
InChI |
InChI=1S/C7H10N2O/c1-6(10-3)7-4-8-5-9(7)2/h4-5H,1H2,2-3H3 |
InChI Key |
ZOGJJAMJWUGHTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxyvinyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the reaction of 1-methylimidazole with methoxyvinyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the methoxyvinyl halide, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxyvinyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyvinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted imidazole derivatives.
Scientific Research Applications
5-(1-Methoxyvinyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Methoxyvinyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The methoxyvinyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Substituent-Driven Electronic and Steric Effects
Table 1: Key Substituents and Their Electronic Effects
Key Observations :
- Electron-Donating Groups : The methoxy group in this compound enhances nucleophilicity at the C-2 position, facilitating palladium-catalyzed alkenylation . Similar reactivity is seen in 5-(4-methoxyphenyl)-1-methyl-1H-imidazole, where the methoxyphenyl group stabilizes intermediates via resonance .
- Electron-Withdrawing Groups : Nitro and methylsulfonyl substituents (e.g., in ) reduce electron density on the imidazole ring, altering reaction pathways. For example, nitro groups favor electrophilic substitution at deactivated positions.
Steric and Solubility Considerations
Table 2: Steric and Physicochemical Properties
Key Observations :
- Bulky Groups : Compounds with tert-butyldimethylsiloxy groups (e.g., ) exhibit reduced solubility in aqueous media but enhanced stability in organic phases.
- Polar Substituents: Hydroxyl groups (e.g., 4-(1-methyl-1H-imidazol-4-yl)phenol ) improve water solubility and hydrogen-bonding capacity, critical for biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
